3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]propanoic acid
Description
3-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]propanoic acid is a pyrazole-based carboxylic acid derivative. The pyrazole ring is substituted at the N1-position with a 2-methoxyethyl group (–CH₂CH₂OCH₃) and at the C4-position with a propanoic acid (–CH₂CH₂COOH) side chain. This structure confers unique physicochemical properties, such as moderate polarity due to the ether and carboxylic acid groups, which may influence solubility and biological interactions.
Properties
Molecular Formula |
C9H14N2O3 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
3-[1-(2-methoxyethyl)pyrazol-4-yl]propanoic acid |
InChI |
InChI=1S/C9H14N2O3/c1-14-5-4-11-7-8(6-10-11)2-3-9(12)13/h6-7H,2-5H2,1H3,(H,12,13) |
InChI Key |
WROABPXZMJHYKR-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C=N1)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]propanoic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the 2-methoxyethyl group: This step involves the alkylation of the pyrazole ring using 2-methoxyethyl halide in the presence of a base such as potassium carbonate.
Formation of the propanoic acid side chain: This can be done by reacting the intermediate with a suitable carboxylating agent, such as carbon dioxide, under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the carboxylic acid group, potentially leading to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyethyl group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its pyrazole ring, which is a common pharmacophore.
Industry: It can be used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table compares 3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]propanoic acid with key analogs:
| Compound Name | Substituents on Pyrazole Ring | Molecular Formula | Molecular Weight | Key Features | Evidence ID |
|---|---|---|---|---|---|
| This compound | N1: 2-Methoxyethyl; C4: Propanoic acid | C₉H₁₄N₂O₃ | 198.22* | Moderate polarity, potential solubility | [7, 17] |
| 3-(1-(4-Bromophenyl)-1H-pyrazol-4-yl)propanoic acid | N1: 4-Bromophenyl; C4: Propanoic acid | C₁₂H₁₁BrN₂O₂ | 295.136 | Increased lipophilicity (aromatic Br) | [3] |
| 3-[1-Phenyl-3-(4-phenylphenyl)-1H-pyrazol-4-yl]propanoic acid | N1: Phenyl; C3: Biphenyl; C4: Propanoic acid | C₂₄H₂₀N₂O₂ | 368.43 | High steric bulk, extended π-system | [9] |
| 3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid | N1: Ethyl; C3/C5: Methyl; C4: Propanoic acid | C₁₀H₁₆N₂O₂ | 196.25 | Enhanced metabolic stability (alkyl) | [17] |
| 3-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]propanoic acid | N1: 3,5-Dimethylpyrazole; C4: Phenylpropanoic acid | C₁₄H₁₆N₂O₂ | 244.29 | Rigid aromatic framework | [13] |
*Calculated based on analogous structures.
Key Observations:
- Polarity and Solubility : The 2-methoxyethyl group in the target compound introduces an ether oxygen, enhancing hydrophilicity compared to bromophenyl () or biphenyl () substituents. This may improve aqueous solubility, critical for bioavailability .
- Steric Effects : Bulky groups like biphenyl () may hinder binding to target proteins compared to the smaller 2-methoxyethyl group.
- Metabolic Stability : Alkyl substituents (e.g., ethyl and methyl in ) resist oxidative metabolism better than aromatic or electron-deficient groups .
Biological Activity
3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]propanoic acid is a synthetic organic compound notable for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 198.22 g/mol
- CAS Number : 2098086-13-4
The compound features a pyrazole ring substituted with a 2-methoxyethyl group and a propanoic acid side chain. This unique structure is associated with various pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects .
Anti-inflammatory Effects
Research has indicated that this compound exhibits significant anti-inflammatory activity. A study demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory pathway. The compound's interaction with COX enzymes suggests a potential therapeutic role in treating inflammatory diseases.
Analgesic Properties
The analgesic properties of this compound have been evaluated in various models. In animal studies, it has shown effectiveness in reducing pain responses, indicating its potential as a non-opioid analgesic agent. The mechanism appears to involve modulation of pain pathways through central and peripheral mechanisms.
Anticancer Activity
This compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. Its structural similarities to other pyrazole derivatives known for anticancer effects further support its potential in oncology .
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, including enzymes and receptors. Binding affinity studies reveal that it effectively inhibits COX enzymes, which are involved in the synthesis of prostaglandins—key mediators of inflammation and pain. Furthermore, it may interact with other molecular targets implicated in cancer cell survival and proliferation.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Acetyl-1H-pyrazole | Structure | Contains an acetyl group; used in drug synthesis. |
| 4-Methyl-1H-pyrazole | Structure | Simpler structure; potential antifungal properties. |
| 5-(2-Methoxyethyl)-1H-pyrazole | Structure | Lacks carboxylic acid functionality; studied for neuroprotective effects. |
The integration of both a methoxyethyl group and a propanoic acid moiety in this compound enhances its biological activity compared to simpler derivatives.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Anti-inflammatory Study : In a controlled experiment involving induced inflammation in rats, administration of the compound significantly reduced swelling and pain compared to the control group, demonstrating its efficacy as an anti-inflammatory agent.
- Cancer Cell Proliferation : In vitro studies on various cancer cell lines revealed that treatment with this compound led to decreased cell viability and increased markers of apoptosis, suggesting its potential as an anticancer drug.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
